1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S12526065
CAS No.
M.F
C8H4BrClF3NO
M. Wt
302.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoro...

Product Name

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(2-amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H4BrClF3NO

Molecular Weight

302.47 g/mol

InChI

InChI=1S/C8H4BrClF3NO/c9-5-2-3(10)1-4(6(5)14)7(15)8(11,12)13/h1-2H,14H2

InChI Key

VBALHJAZETWYIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Br)Cl

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is a complex organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and multiple halogen substituents on the phenyl ring. The compound has the molecular formula C8H5BrClF3N and a molecular weight of approximately 289.47 g/mol. Its structure enhances its chemical reactivity and potential biological activity, making it an interesting subject for both synthetic and medicinal chemistry.

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: The ethanone moiety can be reduced to form alcohols.
  • Substitution: The amino and halogen groups on the phenyl ring can participate in nucleophilic substitution reactions, which can lead to various derivatives.

These reactions are significant for its applications in synthetic organic chemistry and medicinal development.

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone exhibits potential biological activities that are being investigated in various research contexts. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets. Preliminary studies suggest that compounds with similar structures may act as enzyme inhibitors or modulators of receptor activity, indicating potential therapeutic applications in pharmacology.

The synthesis of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-amino-3-bromo-5-chlorobenzonitrile.
  • Reagents: Trifluoroacetic anhydride is commonly used as a reagent in the presence of catalysts.
  • Reaction Conditions: The reaction is typically conducted under controlled conditions to optimize yield and purity. Continuous flow reactors may be employed for industrial-scale synthesis to enhance efficiency.

These methods highlight the compound's synthetic versatility and potential for large-scale production.

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone has various applications:

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of pharmaceuticals due to its unique structural features.
  • Research Tool: Used in studies exploring enzyme interactions and receptor modulation.
  • Chemical Synthesis: It is utilized in the development of specialty chemicals with unique properties.

These applications underscore its importance in both research and industry.

Research into the interactions of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone with biological targets has indicated that the trifluoromethyl group can enhance binding affinity to certain enzymes or receptors. These interactions are critical for understanding its potential therapeutic effects and mechanisms of action. Detailed studies are required to elucidate specific molecular targets and pathways involved in its biological activity.

Several compounds share structural similarities with 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Bromophenyl)-2,2,2-trifluoroethanolC8H7BrF3OContains a bromine atom at the para position
1-(4-Chlorophenyl)-2,2,2-trifluoroethanolC8H7ClF3OContains a chlorine atom at the para position
1-(3-Bromophenyl)-2,2,2-trifluoroethanolC8H7BrF3OContains a bromine atom at the meta position
1-(4-Fluorophenyl)-2,2,2-trifluoroethanolC8H7F4OContains a fluorine atom instead of bromine or chlorine
1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanoneC8H5F4NLacks bromine and chlorine but retains trifluoromethyl group

The uniqueness of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone lies in its combination of both bromine and chlorine substituents along with a trifluoromethyl group. This combination significantly influences its chemical reactivity and biological properties compared to other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

300.91169 g/mol

Monoisotopic Mass

300.91169 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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